molecular formula C9H12N2O3 B1489784 Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate CAS No. 874491-31-3

Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate

Cat. No. B1489784
M. Wt: 196.2 g/mol
InChI Key: VTIVUTVLEUWZEI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate, also known as ethyl 3-methyl-6-oxo-1,6-dihydropyridazin-1-ylacetate, is a synthetic compound used in a variety of research and laboratory experiments. It is a small molecule that can be used as a starting material for the synthesis of other compounds. It is a versatile compound that can be used in a wide range of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate and its derivatives have been synthesized and characterized in various studies, demonstrating their potential in the development of novel compounds with significant biological activities. For example, a study presented the synthesis and characterization of new pyridazinone derivatives, highlighting the detailed analysis through FT-IR, NMR, and other spectroscopic techniques. This research underscores the compound's relevance in synthesizing structurally diverse molecules (Kalai et al., 2021).

Biological Activities

Research focusing on the biological activities of ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate derivatives has identified promising antiplatelet, antioxidant, and anti-inflammatory properties. A significant study synthesized a series of derivatives and assessed their activities, finding compounds exhibiting notable antiplatelet and antioxidant effects. These findings suggest potential therapeutic applications, given the absence of toxic risks such as mutagenicity and reproductive toxicity, making them promising candidates for further investigation (Gurevich et al., 2020).

Crystal Structure Analysis

Crystal structure analysis plays a crucial role in understanding the molecular and supramolecular architecture of these compounds, providing insights into their potential interactions and reactivity. A study on the crystal structure of a related pyridazinone derivative emphasized the importance of such analyses in drug design and development. The detailed structural elucidation facilitates the exploration of interaction mechanisms and the optimization of biological activity (Zaoui et al., 2019).

Corrosion Inhibition

Apart from biological applications, ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate derivatives have also been investigated for their potential as corrosion inhibitors. A study exploring the effect of a similar compound on mild steel corrosion in an acidic environment demonstrated its efficacy in significantly reducing corrosion rates. Such research highlights the compound's versatility, indicating its utility beyond pharmaceuticals into materials science and engineering (Ghazoui et al., 2017).

properties

IUPAC Name

ethyl 2-(3-methyl-6-oxopyridazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(13)6-11-8(12)5-4-7(2)10-11/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIVUTVLEUWZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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